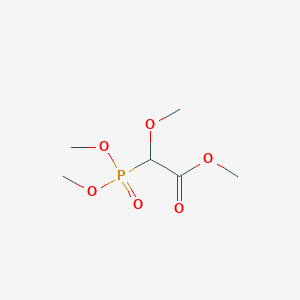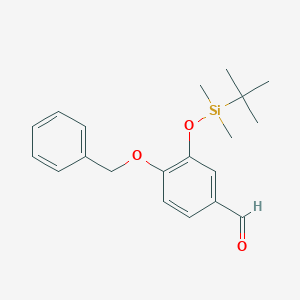
Biotin-PEG2-COOH
Overview
Description
Biotin-PEG2-COOH, also known as Biotin-Polyethylene Glycol2-Carboxylic Acid, is a bifunctional reagent that combines the properties of biotin and polyethylene glycol. The biotin moiety allows for strong binding to avidin or streptavidin, while the polyethylene glycol spacer enhances solubility and reduces steric hindrance. The carboxylic acid group enables conjugation to amine-containing molecules, making it a versatile tool in bioconjugation and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-COOH typically involves the following steps:
Activation of Biotin: Biotin is first activated using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated biotin is then reacted with polyethylene glycol (PEG) of defined length to form Biotin-PEG.
Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using succinic anhydride or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control .
Types of Reactions:
Amide Bond Formation: The carboxylic acid group of this compound reacts with amine groups to form stable amide bonds. This reaction is commonly facilitated by carbodiimide coupling agents such as N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Esterification: The carboxylic acid group can also undergo esterification reactions with alcohols in the presence of catalysts like sulfuric acid.
Common Reagents and Conditions:
Carbodiimides (e.g., EDC): Used for amide bond formation.
Sulfuric Acid: Used as a catalyst for esterification reactions.
Succinic Anhydride: Used for carboxylation of PEG.
Major Products:
Amide Conjugates: Formed from reactions with amine-containing molecules.
Esters: Formed from reactions with alcohols.
Scientific Research Applications
Biotin-PEG2-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions.
Biology: Facilitates the labeling and purification of proteins, nucleic acids, and other biomolecules through biotin-avidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of biosensors, diagnostic assays, and other biotechnological applications
Mechanism of Action
The mechanism of action of Biotin-PEG2-COOH involves its ability to form strong non-covalent bonds with avidin or streptavidin through the biotin moiety. This interaction is one of the strongest known non-covalent interactions, with a dissociation constant (Ka) of approximately 10^15 M^-1. The polyethylene glycol spacer enhances solubility and reduces steric hindrance, allowing for efficient bioconjugation. The carboxylic acid group enables covalent attachment to amine-containing molecules, forming stable amide bonds .
Comparison with Similar Compounds
Biotin-PEG2-Amine: Similar structure but with an amine group instead of a carboxylic acid group. Used for conjugation to carboxyl-containing molecules.
Biotin-PEG3-COOH: Similar structure with a longer polyethylene glycol spacer, providing greater flexibility and solubility.
Biotin-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester group for rapid and efficient conjugation to amine groups.
Uniqueness: Biotin-PEG2-COOH is unique due to its bifunctional nature, combining the strong binding affinity of biotin with the solubility and flexibility of polyethylene glycol. The carboxylic acid group allows for versatile conjugation to a wide range of molecules, making it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
3-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOAIZRTYJIBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7948663.png)


![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)







![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
